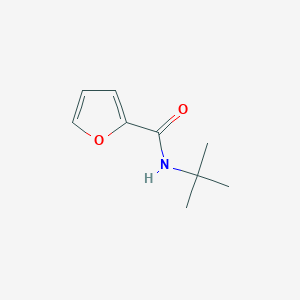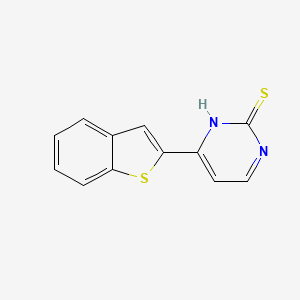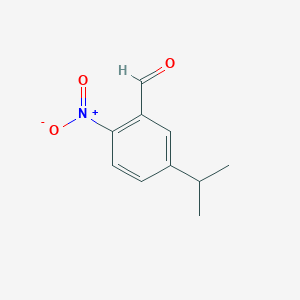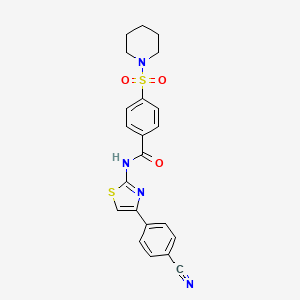
N-tert-butylfuran-2-carboxamide
Vue d'ensemble
Description
N-tert-butylfuran-2-carboxamide is an organic compound with the molecular formula C9H13NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains a tert-butyl group attached to the nitrogen atom of the carboxamide functional group
Applications De Recherche Scientifique
N-tert-butylfuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It serves as a precursor for the synthesis of functional materials, including polymers and organic semiconductors.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
Target of Action
The n-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs target different enzymes and proteins in the body, suggesting that N-tert-butylfuran-2-carboxamide may have a similar range of targets.
Mode of Action
It’s known that n-tert-butyl amides, in general, can interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and modulation of protein function .
Biochemical Pathways
For instance, finasteride inhibits the enzyme 5-alpha reductase, affecting the conversion of testosterone to dihydrotestosterone . Nelfinavir, a protease inhibitor, interferes with the life cycle of HIV .
Pharmacokinetics
The molecular weight of the compound is 16721 , which is within the optimal range for oral bioavailability
Result of Action
Based on the known effects of other n-tert-butyl amides, it could potentially have a range of effects depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the synthesis of N-tert-butyl amides has been performed under solvent-free conditions at room temperature , suggesting that the compound may be stable under these conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-tert-butylfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, yielding the desired product with good efficiency .
Another method involves the Ritter reaction, where furan-2-carbonitrile reacts with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often employs the Ritter reaction due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-tert-butylfuran-2-amine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butylbenzamide: Similar structure but with a benzene ring instead of a furan ring.
N-tert-butylthiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
N-tert-butylpyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-tert-butylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where the furan ring’s reactivity and stability are advantageous .
Propriétés
IUPAC Name |
N-tert-butylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDJHPRTZFHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2460173.png)
![N-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2460174.png)
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2460178.png)

![3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2460180.png)
![2-(4-chlorobenzamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2460182.png)
![2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2460184.png)

![N-(4-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2460188.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2460192.png)
![4-[(1-Cyclopentanecarbonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2460193.png)
![METHYL 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE](/img/structure/B2460194.png)
